![molecular formula C42H40F10IrN4P B13387225 [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] is a photocatalyst known for its ability to facilitate various photochemical reactions. This compound is commonly used in the field of photoredox catalysis, where it plays a crucial role in driving reactions under visible light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] typically involves the reaction of iridium precursors with ligands such as 2-(2,4-difluorophenyl)-5-methylpyridine and 4,4’-di-tert-butyl-2,2’-bipyridine. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or acetonitrile. The final product is obtained by precipitating the hexafluorophosphate salt using potassium hexafluorophosphate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] undergoes various types of reactions, including:
Photocatalytic Reactions: It facilitates hydroamination of olefins, decarboxylative arylation, and vinylation of carboxylic acids.
Oxidation and Reduction Reactions: It participates in redox reactions, where it can act as both an oxidizing and reducing agent under light activation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, carboxylic acids, and secondary alkyl amines. The reactions are typically carried out under visible light irradiation, often using photoreactors such as Penn PhD and SynLED 2.0 .
Major Products
The major products formed from these reactions include hydroaminated olefins, arylated carboxylic acids, and vinylated carboxylic acids .
Applications De Recherche Scientifique
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] exerts its effects involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, facilitating various photoredox reactions. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-trifluoromethylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
Uniqueness
What sets [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] apart from similar compounds is its enhanced luminescent properties and its ability to facilitate a broader range of photoredox reactions. This makes it a versatile and valuable photocatalyst in both research and industrial applications .
Propriétés
Formule moléculaire |
C42H40F10IrN4P |
|---|---|
Poids moléculaire |
1014.0 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
Clé InChI |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


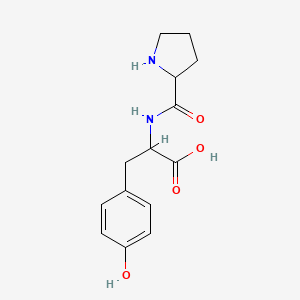
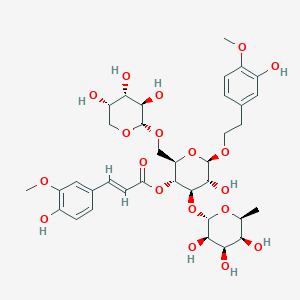
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)
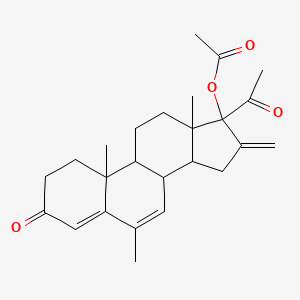

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
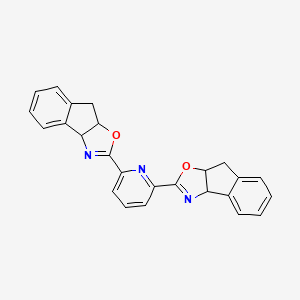
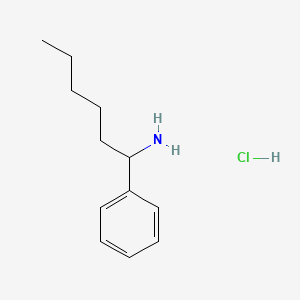
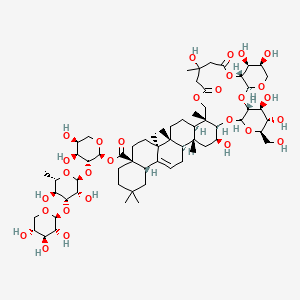
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)
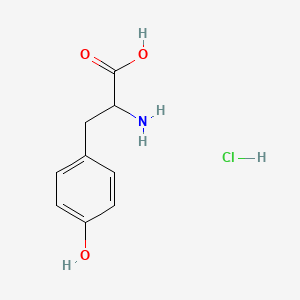
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

